5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride 5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17822069
InChI: InChI=1S/C6H3BrClN3O2S/c7-3-1-4-5(9-2-3)10-11-6(4)14(8,12)13/h1-2H,(H,9,10,11)
SMILES:
Molecular Formula: C6H3BrClN3O2S
Molecular Weight: 296.53 g/mol

5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17822069

Molecular Formula: C6H3BrClN3O2S

Molecular Weight: 296.53 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1h-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride -

Specification

Molecular Formula C6H3BrClN3O2S
Molecular Weight 296.53 g/mol
IUPAC Name 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Standard InChI InChI=1S/C6H3BrClN3O2S/c7-3-1-4-5(9-2-3)10-11-6(4)14(8,12)13/h1-2H,(H,9,10,11)
Standard InChI Key WXYJTKSGFPVAHA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=NNC(=C21)S(=O)(=O)Cl)Br

Introduction

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. It is characterized by a bromine atom at the 5-position and a sulfonyl chloride group at the 3-position. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and utility in medicinal chemistry .

Synthesis

The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride typically involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core followed by bromination and introduction of the sulfonyl chloride group. Alternative routes may involve iodination followed by further functionalization through coupling reactions .

Chemical Reactions and Applications

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride participates in various chemical reactions, primarily nucleophilic substitution reactions due to its sulfonyl chloride group. This reactivity allows for the formation of diverse derivatives with potential biological activities, making it a versatile tool in medicinal chemistry.

Table: Chemical Reactions and Applications

Reaction TypeDescriptionApplication
Nucleophilic SubstitutionFormation of covalent bonds with nucleophilic sitesEnzyme modulation, signaling pathway influence
Coupling ReactionsIntroduction of various functional groupsSynthesis of biologically active compounds
IodinationPreparation of intermediates for further functionalizationDevelopment of chemotherapeutic agents

Biological Activities and Research Findings

Research indicates that 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride exhibits significant biological activities. It can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activities and influencing signaling pathways critical in diseases like cancer. Derivatives of this compound have shown antibacterial and antioxidant properties, highlighting its potential in drug development .

Table: Biological Activities of Related Compounds

CompoundActivityTarget
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivativesAntibacterial, AntioxidantGram-positive and gram-negative bacteria
Sulfonamide derivativesAntimicrobialVarious bacterial strains

Analytical Techniques for Characterization

Common analytical techniques used to characterize 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods provide detailed structural information and help in assessing the purity of the compound.

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